molecular formula C24H35N5O5 B12861029 Ethyl ((R)-1-cyclohexyl-2-((S)-2-((4-(N-hydroxycarbamimidoyl)benzyl)carbamoyl)azetidin-1-yl)-2-oxoethyl)glycinate

Ethyl ((R)-1-cyclohexyl-2-((S)-2-((4-(N-hydroxycarbamimidoyl)benzyl)carbamoyl)azetidin-1-yl)-2-oxoethyl)glycinate

Cat. No.: B12861029
M. Wt: 473.6 g/mol
InChI Key: PMOVWDINZOACJB-ILZRESODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ((R)-1-cyclohexyl-2-((S)-2-((4-(N-hydroxycarbamimidoyl)benzyl)carbamoyl)azetidin-1-yl)-2-oxoethyl)glycinate is a useful research compound. Its molecular formula is C24H35N5O5 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl ((R)-1-cyclohexyl-2-((S)-2-((4-(N-hydroxycarbamimidoyl)benzyl)carbamoyl)azetidin-1-yl)-2-oxoethyl)glycinate (CAS No. 192939-46-1) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the modulation of enzyme functions and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H35N5O5C_{24}H_{35}N_{5}O_{5}, with a molecular weight of approximately 473.57 g/mol. The compound features a cyclohexyl group, an azetidine ring, and a hydroxycarbamimidoyl moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC24H35N5O5
Molecular Weight473.57 g/mol
CAS Number192939-46-1
Storage ConditionsInert atmosphere, -20°C

This compound has been studied for its interaction with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the hydroxycarbamimidoyl group suggests potential inhibition of certain proteases or aspartic acid proteases, which are crucial in various physiological processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound demonstrated the ability to induce apoptosis in cancer cell lines through the modulation of histone deacetylase (HDAC) activity, leading to altered gene expression profiles conducive to cancer cell death .

Enzyme Inhibition Studies

Research has focused on the inhibition of phosphodiesterase (PDE4), an enzyme implicated in inflammatory responses and cognitive function. Compounds with similar structures have shown promising results in reducing PDE4 activity, suggesting that this compound might also serve as a PDE4 inhibitor .

Study 1: Anticancer Efficacy

In a study published in ResearchGate, researchers synthesized various derivatives related to this compound and evaluated their biological activities against different cancer cell lines. The study highlighted that specific modifications to the structure enhanced anticancer efficacy, with some derivatives showing IC50 values in the low micromolar range .

Study 2: PDE4 Inhibition

Another study examined the impact of similar compounds on PDE4 activity. The results indicated that these compounds could significantly inhibit PDE4, leading to decreased inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Properties

Molecular Formula

C24H35N5O5

Molecular Weight

473.6 g/mol

IUPAC Name

ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate

InChI

InChI=1S/C24H35N5O5/c1-2-34-21(30)16-25-22(19-6-4-3-5-7-19)24(32)29-13-12-20(29)23(31)26-14-17-8-10-18(11-9-17)15-27-28-33/h8-11,15,19-20,22,25,28,33H,2-7,12-14,16H2,1H3,(H,26,31)/b27-15+/t20-,22+/m0/s1

InChI Key

PMOVWDINZOACJB-ILZRESODSA-N

Isomeric SMILES

CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C=N/NO

Canonical SMILES

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C=NNO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.